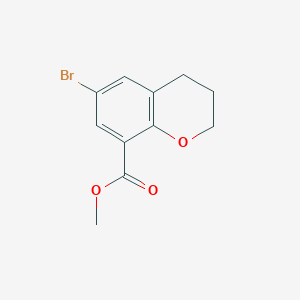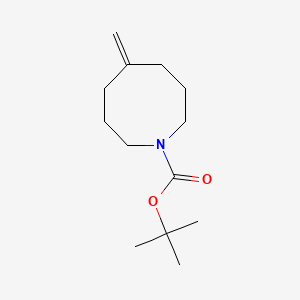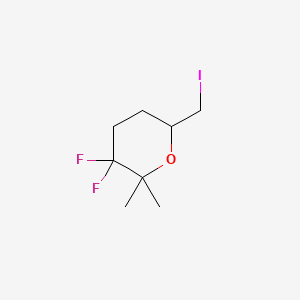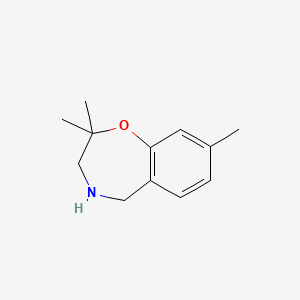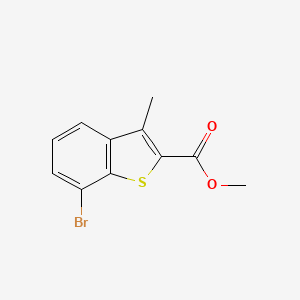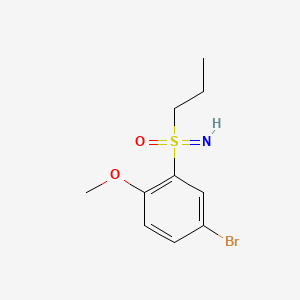
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C10H15N·HCl It is a derivative of methanamine, where the amine group is attached to a substituted benzene ring
Métodos De Preparación
The synthesis of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Ethyl-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-Ethyl-5-methylbenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-Ethyl-5-methylphenyl)methanamine.
Análisis De Reacciones Químicas
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(3-Ethyl-5-methylphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)methanamine hydrochloride: This compound has similar structural features but contains chlorine substituents, which can affect its reactivity and biological activity.
1-(3-Cyclopropyl-5-methylphenyl)methanamine hydrochloride: The presence of a cyclopropyl group introduces steric hindrance, influencing the compound’s chemical behavior and interactions.
1-(3-Methyl-1-benzothiophen-5-yl)methanamine hydrochloride: The benzothiophene ring system provides additional aromaticity and potential sulfur interactions, differentiating it from the ethyl-methyl substituted compound.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.
Propiedades
Número CAS |
2866307-00-6 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
(3-ethyl-5-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9-4-8(2)5-10(6-9)7-11;/h4-6H,3,7,11H2,1-2H3;1H |
Clave InChI |
XVIRPYXOSAVIQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




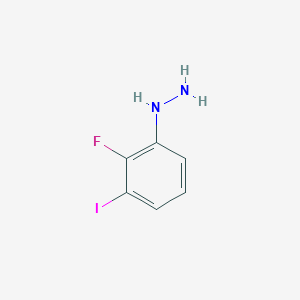
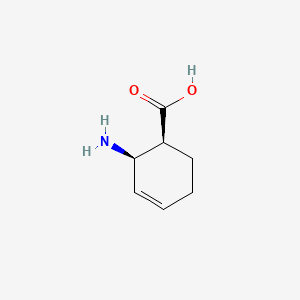

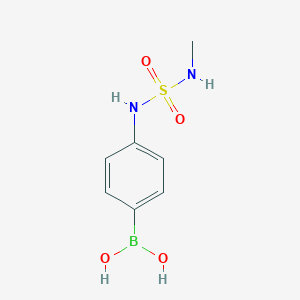
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
